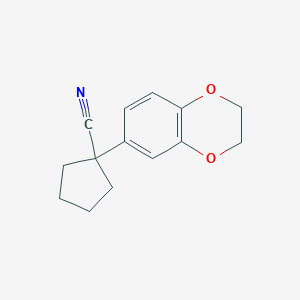
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group and a cyano group at the first position
Wirkmechanismus
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
It is suggested that it may interact with its targets (potentially cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it could impact the cholinergic system and arachidonic acid metabolism, respectively. These systems play crucial roles in numerous physiological processes, including neurotransmission and inflammation.
Pharmacokinetics
Its molecular weight of 1781846 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
coli . This suggests that it may disrupt bacterial cell processes, leading to inhibition of bacterial growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety. This can be achieved through the reaction of 1,4-benzodioxin with appropriate reagents under controlled conditions. The cyclopentane ring can be introduced using cyclopentanone as a starting material, followed by a series of reactions to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to an amine.
Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Various alkyl halides and amines can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Amines and other reduced forms of the cyano group.
Substitution Products: Alkylated or arylated derivatives of the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: Use in the production of advanced materials and chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A ketone derivative with similar structural features.
2,3-Dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide: A sulfonamide derivative with potential antibacterial properties.
Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile is unique due to its combination of the cyclopentane ring and the cyano group, which provides distinct chemical properties compared to other similar compounds
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMIVURYKEKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2848830.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B2848832.png)
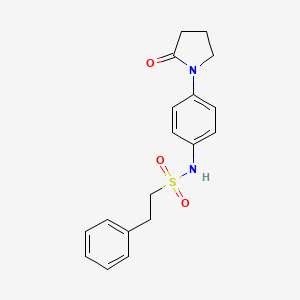
![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2848836.png)
![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)
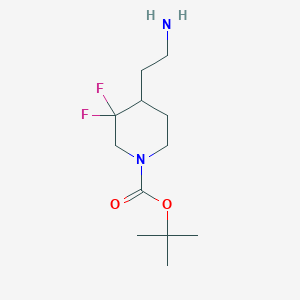
![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)
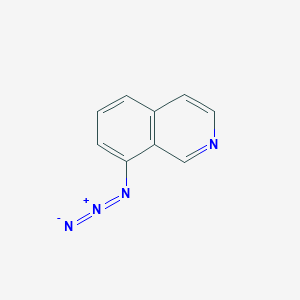
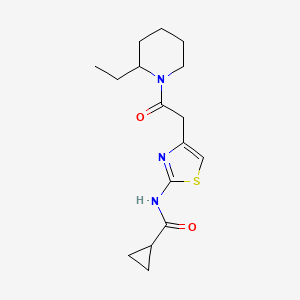
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848848.png)
